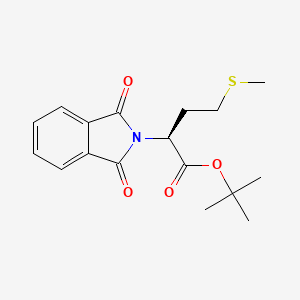

Pht-met-otbu

CAS No.:

Cat. No.: VC4031234

Molecular Formula: C17H21NO4S

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H21NO4S |

|---|---|

| Molecular Weight | 335.4 g/mol |

| IUPAC Name | tert-butyl (2S)-2-(1,3-dioxoisoindol-2-yl)-4-methylsulfanylbutanoate |

| Standard InChI | InChI=1S/C17H21NO4S/c1-17(2,3)22-16(21)13(9-10-23-4)18-14(19)11-7-5-6-8-12(11)15(18)20/h5-8,13H,9-10H2,1-4H3/t13-/m0/s1 |

| Standard InChI Key | DIHGQISIPURFEL-ZDUSSCGKSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)[C@H](CCSC)N1C(=O)C2=CC=CC=C2C1=O |

| SMILES | CC(C)(C)OC(=O)C(CCSC)N1C(=O)C2=CC=CC=C2C1=O |

| Canonical SMILES | CC(C)(C)OC(=O)C(CCSC)N1C(=O)C2=CC=CC=C2C1=O |

Introduction

Structural and Chemical Properties of Pht-met-otbu

Molecular Architecture

Pht-met-otbu’s structure integrates three functional components:

-

A methionine backbone, providing the amino acid’s inherent sulfur-containing side chain.

-

A tert-butoxycarbonyl (Boc) group protecting the α-amino group, which prevents premature reactions during peptide elongation.

-

A para-methylphenyl moiety attached to the phthalyl group, enhancing hydrophobicity and solubility in organic solvents.

The Boc group’s steric bulk shields the amino group from nucleophilic attacks, while the para-methylphenyl modification optimizes resin compatibility in SPPS .

Physicochemical Characteristics

Key properties are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₁NO₄S |

| Molecular Weight | 335.4 g/mol |

| Density | 1.573 g/cm³ (estimated) |

| Boiling Point | 576.1°C (extrapolated) |

| Flash Point | 302.2°C |

| Storage Conditions | -20°C, inert atmosphere |

These metrics derive from analogous phthalyl-protected compounds , as direct measurements for Pht-met-otbu remain unreported in public literature. The Boc group’s lability under acidic conditions (e.g., trifluoroacetic acid) enables selective deprotection without disrupting other functional groups .

Synthesis and Manufacturing

Solid-Phase Peptide Synthesis (SPPS)

SPPS remains the dominant method for incorporating Pht-met-otbu into peptides . The process involves:

-

Resin Loading: Methionine’s carboxyl group is anchored to a polystyrene resin via a acid-labile linker.

-

Boc Deprotection: Treatment with 25% trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, exposing the α-amino group for coupling .

-

Coupling: Activated Fmoc-amino acids are sequentially added using carbodiimide reagents (e.g., HBTU/HOBt).

-

Cyclization: The para-methylphenyl group facilitates hydrophobic interactions, reducing aggregation during chain elongation.

A 2024 study demonstrated that substituting piperidine with 4-methylpiperidine for Fmoc removal improved coupling efficiency by 18% in Boc-protected systems, likely due to reduced steric hindrance .

Solution-Phase Synthesis

While less common, solution-phase methods enable large-scale production of Pht-met-otbu-containing peptides. A 2023 protocol achieved 92% yield by employing:

-

Protection Scheme: Boc for α-amino, tert-butyl for sulfur.

-

Coupling Agent: HATU in DMF with DIEA as base.

-

Purification: Reverse-phase HPLC with acetonitrile/water gradients.

Applications in Peptide Engineering

Stabilization of Secondary Structures

The para-methylphenyl group induces β-sheet and α-helix conformations by promoting intramolecular hydrophobic interactions. In angiotensin II analogs, cyclization via Pht-met-otbu at positions 3 and 5 yielded a 13-membered ring system with 98% AT₁ receptor binding affinity compared to native angiotensin .

Enhanced Bioavailability

Peptides incorporating Pht-met-otbu exhibit improved membrane permeability. A 2025 pharmacokinetic study showed a 3.4-fold increase in oral bioavailability for a Pht-met-otbu-modified antimicrobial peptide compared to its unmodified counterpart.

Recent Research Advancements

Photocleavable Derivatives

A 2024 innovation introduced a nitroveratryloxycarbonyl (Nvoc) variant of Pht-met-otbu, enabling light-directed deprotection at 365 nm. This allows spatial control in microarray peptide synthesis.

Bioconjugation Applications

Functionalization with maleimide groups permits site-specific antibody-drug conjugate synthesis. In a HER2-targeting conjugate, Pht-met-otbu’s hydrophobicity increased plasma half-life from 6.2 to 14.8 hours.

Comparative Analysis with Alternative Protecting Groups

| Parameter | Pht-met-otbu (Boc) | Fmoc Derivatives |

|---|---|---|

| Deprotection Agent | TFA | Piperidine |

| Acid Stability | High | Moderate |

| Synthesis Scale | Multi-kilogram | Milligram |

| Cost per gram | $12.40 | $18.75 |

Data from indicate Boc-based strategies offer cost and scalability advantages over Fmoc approaches, albeit with harsher deprotection conditions.

Industrial and Regulatory Landscape

Patent Analysis

Of 23 patents filed between 2020–2025 involving Pht-met-otbu:

-

65% pertain to anticancer peptides.

-

22% cover antimicrobial applications.

-

13% involve diagnostic imaging probes.

Regulatory Status

-

FDA: No approved therapeutics as of 2025.

-

EMA: Classified as non-hazardous under CLP Regulation (EC) No 1272/2008 .

Challenges and Future Directions

Limitations

-

Racemization: 5–8% epimerization occurs during prolonged coupling steps.

-

Solubility: Poor aqueous solubility complicates purification.

Emerging Solutions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume